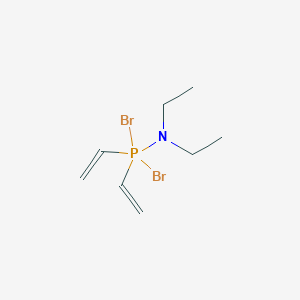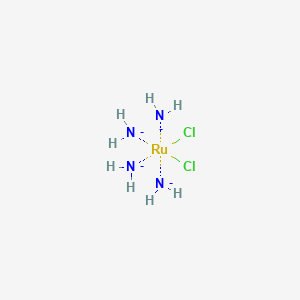
Ruthenium(1+), chloride, (OC-6-22)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium(1+), chloride, (OC-6-22)-, commonly referred to as ruthenium chloride, is a chemical compound with the formula RuCl₃. It is a member of the platinum group metals and is known for its catalytic properties. Ruthenium chloride is typically found in its hydrated form, RuCl₃·xH₂O, and appears as dark brown or black crystals. It is widely used in various chemical reactions and industrial processes due to its versatility and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: Ruthenium chloride can be synthesized by heating powdered ruthenium metal to temperatures greater than 700°C in the presence of chlorine gas. Upon cooling, dark brown to black crystals of ruthenium chloride form . Another method involves the reduction of ruthenium(IV) to ruthenium(III) using hydroquinone, followed by extraction with tertiary amines .
Industrial Production Methods: In industrial settings, ruthenium chloride is often produced as a byproduct of platinum and palladium refining. The separation and recovery of ruthenium involve complex processes due to its various oxidation states and coordination complexes. Gas phase separation and electro-oxidation are commonly used methods for the recovery of ruthenium from catalysts and other platinum group metals .
化学反応の分析
Types of Reactions: Ruthenium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with oxygen to form ruthenium(IV) oxide and with chlorine to form ruthenium(III) chloride . It also participates in catalytic reactions, such as the oxidation of alcohols and the hydrogenation of alkenes .
Common Reagents and Conditions:
Oxidation: Ruthenium chloride can oxidize alkenes to diols and sulfides to sulfones.
Reduction: Ruthenium chloride can be reduced using hydroquinone or other reducing agents.
Substitution: Ruthenium chloride can undergo substitution reactions with various ligands to form coordination complexes.
Major Products:
Oxidation: Ruthenium(IV) oxide (RuO₂)
Reduction: Ruthenium(III) complexes
Substitution: Various ruthenium coordination complexes
科学的研究の応用
作用機序
The mechanism of action of ruthenium chloride involves its ability to form coordination complexes with various ligands. These complexes can interact with biological molecules, such as DNA and proteins, leading to cellular effects. For example, ruthenium complexes can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular processes . The molecular targets and pathways involved include DNA, albumin, and apotransferrin .
類似化合物との比較
Ruthenium chloride can be compared with other ruthenium-based compounds, such as:
Ruthenium(III) complexes with triazolopyrimidine derivatives: These complexes have shown potential as anticancer agents due to their ability to interact with DNA and induce apoptosis.
Ruthenium Schiff base complexes: These complexes are used in biological applications, catalysis, and as pigments for dyes.
Ruthenium polypyridine complexes: These complexes are studied for their photochemical properties and applications in sensors and molecular devices.
Ruthenium chloride is unique due to its versatility in forming various coordination complexes and its wide range of applications in different fields.
特性
CAS番号 |
22327-28-2 |
|---|---|
分子式 |
Cl2H8N4Ru-4 |
分子量 |
236.1 g/mol |
IUPAC名 |
azanide;dichlororuthenium |
InChI |
InChI=1S/2ClH.4H2N.Ru/h2*1H;4*1H2;/q;;4*-1;+2/p-2 |
InChIキー |
JYILOIGNCSRIGB-UHFFFAOYSA-L |
正規SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].Cl[Ru]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


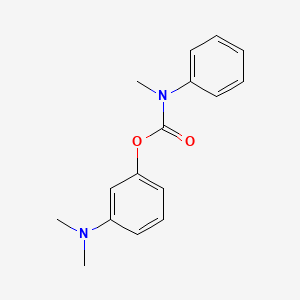

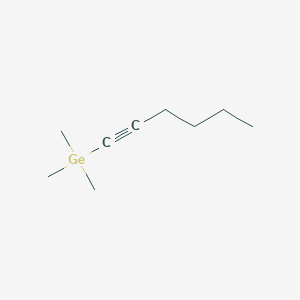
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
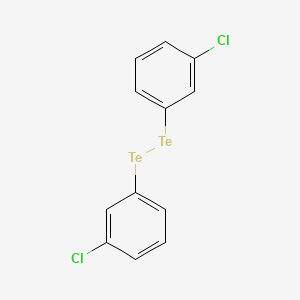
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
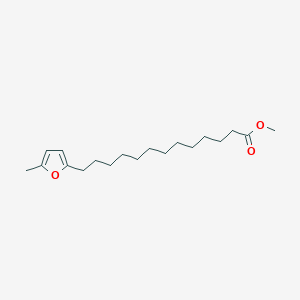

![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
